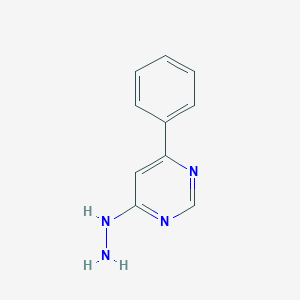

4-Hydrazino-6-phenylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(6-phenylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |

InChI Key |

MHEQTHLCOHMJKR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)NN |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazino 6 Phenylpyrimidine and Its Structural Analogues

Established Synthetic Pathways to Pyrimidine-Hydrazine Core Structures

The construction of the 4-hydrazino-6-phenylpyrimidine framework is predominantly achieved through two reliable strategies: the substitution of a suitable leaving group on a pre-formed pyrimidine (B1678525) ring and the direct condensation of acyclic precursors.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of hydrazinopyrimidines. wikipedia.org This pathway involves the reaction of a halogenated pyrimidine, typically a chloropyrimidine, with hydrazine (B178648) hydrate (B1144303). The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, a reactivity that is further enhanced by substituents. wikipedia.orgnih.gov

The most common precursor for this reaction is 4-chloro-6-phenylpyrimidine, which can be synthesized from a corresponding pyrimidinone (or pyrimid-ol). A typical synthetic sequence begins with the condensation of a 1,3-dicarbonyl compound with urea (B33335) or a related species to form the pyrimidinone ring. For instance, 4-methyl-6-phenylpyrimidin-2-ol can be prepared from benzoylacetone (B1666692) and urea. scholarsresearchlibrary.com This pyrimidinone is then treated with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a more reactive chloro group, an excellent leaving group for SNAr reactions. scholarsresearchlibrary.comthieme-connect.com The final step is the nucleophilic displacement of the chloride by hydrazine hydrate, often by refluxing in a suitable solvent like ethanol, to yield the desired hydrazinopyrimidine. scholarsresearchlibrary.comnih.gov

Table 1: Example Synthesis of a Hydrazinopyrimidine Analogue via SNAr

| Step | Starting Materials | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Benzoylacetone, Urea | Methanol, Conc. HCl | 4-Methyl-6-phenylpyrimidin-2-ol | scholarsresearchlibrary.com |

| 2 | 4-Methyl-6-phenylpyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | 2-Chloro-4-methyl-6-phenylpyrimidine (B1580781) | scholarsresearchlibrary.com |

This method is highly versatile, allowing for the preparation of various substituted hydrazinopyrimidines by starting with appropriately substituted pyrimidinones. nih.gov

An alternative to the SNAr approach is the direct construction of the pyrimidine ring from acyclic precursors that already contain or react with a hydrazine source. Pyrimidines are commonly prepared through the condensation of 1,3-dicarbonyl compounds with amidines or ureas. acs.org To form a hydrazinopyrimidine directly, a reagent like aminoguanidine (B1677879) can be used in a condensation reaction with a β-dicarbonyl compound.

Another strategy involves a multi-component reaction. For example, a one-pot reaction between a benzaldehyde, ethyl cyanoacetate, and thiourea (B124793) can produce a functionalized pyrimidine derivative. mdpi.com Subsequent treatment of this intermediate, such as a 2-thioxo-pyrimidine, with hydrazine hydrate can then introduce the hydrazino group, a process known as hydrazinolysis. mdpi.com While this is technically a substitution, the initial ring formation is a direct condensation.

More complex, unified strategies have also been developed that allow access to pyrimidines from other heterocyclic systems like pyrazoles, which can be formed through direct hydrazine condensation. acs.orgnih.gov These methods highlight the modularity and flexibility inherent in heterocyclic chemistry.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Derivatization Strategies for Expanding Molecular Diversity

The hydrazino group in this compound is a versatile functional handle, enabling a wide range of subsequent chemical transformations. These reactions are crucial for creating libraries of diverse molecules for biological screening and materials science applications.

The most straightforward derivatization of hydrazinopyrimidines is the condensation of the terminal -NH₂ of the hydrazino group with aldehydes or ketones to form hydrazones. nih.govresearchgate.net This reaction is typically carried out by refluxing the hydrazinopyrimidine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. scholarsresearchlibrary.comjapsonline.com

This method allows for the introduction of a vast array of substituents onto the pyrimidine scaffold, as a wide variety of aldehydes and ketones are commercially available or readily synthesized. scholarsresearchlibrary.comresearchgate.net The resulting pyrimidine–hydrazone conjugates are a significant class of compounds investigated for various biological activities. mdpi.com

Table 2: Synthesis of Hydrazone Derivatives

| Hydrazinopyrimidine Analogue | Carbonyl Compound | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-Hydrazino-4-methyl-6-phenylpyrimidine | Various Benzaldehydes | Ethanol, Glacial Acetic Acid, Reflux | 2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines | scholarsresearchlibrary.com |

| 2-Hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles | Isatin Derivatives | Ethanol, Acetic Acid | Isatin–pyrimidine hybrids | mdpi.com |

The hydrazino moiety is an excellent precursor for constructing fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. The two nitrogen atoms of the hydrazine group can act as nucleophiles to react with appropriate electrophiles, leading to the formation of new five- or six-membered rings fused to the pyrimidine core.

One of the most common applications is the synthesis of triazolopyrimidines. Reacting a hydrazinopyrimidine with reagents like formic acid, triethyl orthoformate, or carbon disulfide can lead to the formation of a fused triazole ring, resulting in a nih.govCurrent time information in Bangalore, IN.smolecule.comtriazolo[4,3-c]pyrimidine or related isomer. grafiati.com

Similarly, pyrazolopyrimidines can be synthesized by reacting the hydrazinopyrimidine with a 1,3-dielectrophile, such as a β-ketoester like ethyl acetoacetate. bsu.edu.eg The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration to afford the fused pyrazole (B372694) ring. bsu.edu.eg These fused systems are of significant interest in medicinal chemistry.

Table 3: Examples of Cyclization Reactions

| Starting Material | Reagent | Fused System | Reference |

|---|---|---|---|

| Hydrazinopyrimidine | Triethylorthoformate | Triazolopyrimidine | bsu.edu.eg |

| Hydrazinopyrimidine Acetohydrazide | Ethyl Acetoacetate | Pyrazolopyrimidine | bsu.edu.eg |

| 4-Hydrazinopyrazolo[3,4-d]pyrimidine | Ethyl Hydrazonoacetoacetate | Pyrazole-fused pyrimidine | grafiati.com |

Achieving molecular diversity also involves modifying the pyrimidine ring itself, in addition to derivatizing the hydrazino group. The synthesis of analogues with different substituents at the C-2, C-4, and C-6 positions is crucial.

This is often accomplished by starting with a multi-halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine. The differential reactivity of the chloro groups allows for sequential nucleophilic substitution. For example, reacting 5-bromo-2,4-dichloropyrimidine (B17362) first with one amine and then with a second, different amine can yield a di-substituted pyrimidine with distinct groups at C-2 and C-4. mdpi.com

Alternatively, one can start with different building blocks during the initial ring synthesis. Using different benzoylacetone derivatives or substituted ureas/guanidines in the condensation step (as described in 2.1.2) will result in pyrimidine cores with varied substitution patterns at the C-2, C-4, and C-6 positions. nih.govresearchgate.netoregonstate.edu For instance, using a substituted benzoyl chloride in a Claisen condensation followed by hydrazine condensation can lead to highly substituted pyrazoles, which can then be transformed into correspondingly substituted pyrimidines. nih.gov

Hybridization with Other Pharmacologically Relevant Moieties (e.g., Coumarin (B35378), Oxadiazole, Thiazole)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used approach in medicinal chemistry. This technique aims to develop new compounds with potentially enhanced biological activity, improved selectivity, or a dual mode of action. The pyrimidine scaffold, particularly derivatives like this compound, is a prime candidate for hybridization due to its versatile chemical reactivity and established pharmacological importance. Linking the pyrimidine core with other biologically active moieties such as coumarin, oxadiazole, and thiazole (B1198619) has led to the creation of novel hybrid molecules with a broad spectrum of therapeutic potential. arkat-usa.orgijpcbs.com

Coumarin-Pyrimidine Hybrids: Coumarins are a class of benzopyran-2-one derivatives known for their diverse pharmacological properties. ijpcbs.comresearchgate.net The fusion of pyrimidine and coumarin rings has been achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation of 3-acetylcoumarin (B160212) with substituted aromatic aldehydes to form coumarin-chalcone hybrids. gavinpublishers.comuobaghdad.edu.iq These chalcones then serve as precursors for creating coumarinyl-pyrimidines by reacting them with reagents like thiourea in the presence of a base such as sodium ethoxide. gavinpublishers.comuobaghdad.edu.iq Another approach involves the reaction of substituted benzyl-2-thiouracils with alkylated coumarins in refluxing acetone (B3395972) under basic conditions to yield pyrimidine-linked coumarin derivatives. nih.gov The synthesis of 8- and 6-(2-amino-6-arylpyrimidin-4-yl)-7-hydroxy-4-methylcoumarins has also been successfully accomplished starting from 6- and 8-acetyl-7-hydroxy-4-methylcoumarin. arkat-usa.org

Oxadiazole-Pyrimidine Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another privileged heterocycle in drug discovery. Hybrid molecules incorporating both pyrimidine and 1,3,4-oxadiazole moieties have been synthesized to explore their combined biological effects. cuni.cz A general synthetic strategy involves the cyclization of N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides to produce N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines. cuni.czresearchgate.net Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have been synthesized through multistep protocols, sometimes employing catalysts like nanostructured palladium pyrophosphate. bohrium.comnih.gov These syntheses often start from uracil (B121893) derivatives, which are modified and cyclized to form the fused furopyrimidine core, followed by the attachment and formation of the oxadiazole ring. bohrium.comnih.gov

Thiazole-Pyrimidine Hybrids: Thiazole-containing compounds are recognized for their wide range of biological activities. nih.gov The hybridization of pyrimidine and thiazole has been explored extensively. A prominent method for synthesizing the thiazole ring is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.net Pyrimidine-thiazole hybrids have been created by reacting 2-(4-arylthiazol-2-yl)acetonitriles with aldehydes and 1H-pyrazole-3,5-diamines in a one-pot reaction. tandfonline.com In another approach, coumarin-thiazolo[3,2-a]pyrimidine analogs were synthesized by reacting 3-(bromoacetyl)coumarin (B1271225) with 2-mercapto-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles. bibliotekanauki.pl Ultrasound-assisted synthesis has also been employed as an efficient method for preparing novel thiazole-pyrimidine hybrids. sciety.org

| Hybrid Type | General Synthetic Approach | Starting Materials Example | Resulting Hybrid Example | Reference |

|---|---|---|---|---|

| Coumarin-Pyrimidine | Condensation of coumarin-chalcones with thiourea | 3-Acetylcoumarin, aromatic aldehydes, thiourea | 3-(6-aryl-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-chromen-2-ones | gavinpublishers.com |

| Oxadiazole-Pyrimidine | Cyclization of pyrimidine-carbonyl-hydrazine-carboxamides | N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides | N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines | cuni.cz |

| Thiazole-Pyrimidine | One-pot reaction of thiazole acetonitriles, aldehydes, and pyrazole diamines | 2-(4-arylthiazol-2-yl)acetonitriles, benzaldehyde, 1H-pyrazole-3,5-diamines | Thiazole-linked pyrazolopyrimidines | tandfonline.com |

| Coumarin-Thiazole-Pyrimidine | Reaction of bromoacetyl-coumarin with mercapto-pyrimidines | 3-(Bromoacetyl)coumarin, 2-mercapto-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles | 7-(Aryl)-5-oxo-3-(2-oxo-2H-chromen-3-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | bibliotekanauki.pl |

Reaction Mechanism Elucidation in Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of pyrimidine derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. The formation of the pyrimidine ring and its subsequent transformations often involve complex, multi-step processes.

A widely applicable method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The Pinner synthesis, for example, involves the reaction between a non-N-substituted amidine and a β-keto ester or β-diketone, typically under acidic catalysis. The mechanism proceeds through initial protonation, followed by nucleophilic attack, dehydration, and final deprotonation to yield the aromatic pyrimidine ring. slideshare.net

Multicomponent reactions are also frequently employed for pyrimidine synthesis. The mechanism for the formation of pyrido[2,3-d]pyrimidines from benzaldehyde, Meldrum's acid, and 6-aminouracil (B15529) has been theoretically elucidated. acs.org This process is proposed to occur through four key steps:

Knoevenagel Condensation: This initial step involves the reaction between the aldehyde (benzaldehyde) and an active methylene (B1212753) compound (Meldrum's acid). acs.orgdcu.ie The mechanism can vary depending on the catalyst, but it generally leads to the formation of a C=C bond. dcu.ie

Michael Addition: The aminopyrimidine (6-aminouracil) then undergoes a Michael-type addition to the electron-deficient alkene generated in the first step. acs.org

Cyclization: An intramolecular cyclization occurs, involving the nucleophilic attack of an amino group onto a carbonyl group. acs.org

Aromatization: The final step involves the elimination of a small molecule (like propanone and CO2 in the case of Meldrum's acid) to form the stable, aromatic pyrido[2,3-d]pyrimidine (B1209978) system. acs.org Theoretical studies have identified the initial carbon-carbon bond formation as the rate-determining step in this uncatalyzed reaction. acs.org

Pharmacological Spectrum and Biological Activity of 4 Hydrazino 6 Phenylpyrimidine Derivatives

Anticancer Activities and Molecular Mechanisms

The quest for more effective and selective anticancer drugs has led to the investigation of numerous chemical entities, with 4-hydrazino-6-phenylpyrimidine derivatives emerging as a promising area of research. These compounds have demonstrated significant cytotoxic and anti-proliferative effects against various human cancer cell lines, operating through diverse molecular mechanisms.

In Vitro Cytotoxicity Profiling Across Diverse Human Cancer Cell Lines

Derivatives of this compound have been subjected to extensive in vitro cytotoxicity screening against a panel of human cancer cell lines, revealing a broad spectrum of activity.

A series of 4,6-dihydrazone pyrimidine (B1678525) derivatives were evaluated for their in vitro antitumor activity against several cancer cell lines, including MCF-7 (breast cancer), BGC-823 (gastric cancer), A549 (lung cancer), and BEL-7402 (liver cancer). nih.govmdpi.com The results indicated that these compounds exhibited potent cytotoxic activity against the selected tumor cell lines, with some derivatives showing higher potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). mdpi.com For instance, compounds 10a and 10f were particularly effective against BGC-823 and BEL-7402 cells. mdpi.com Notably, these compounds displayed lower cytotoxicity toward the normal human cell line HL-7702, suggesting a degree of selectivity for cancer cells. mdpi.com

Similarly, quinoline-based dihydrazone derivatives of 4,6-dihydrazinyl-2-phenylpyrimidine were synthesized and tested against cancer cell lines. rsc.org Compounds 3b and 3c showed notable cytotoxic activity against MCF-7 cells. rsc.org Further studies on pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties revealed significant cytotoxic activities against HCT-116 (colon cancer) and MCF-7 cell lines, with some compounds exhibiting greater potency than the standard drug sorafenib. nih.govrsc.org Specifically, compound 11e demonstrated excellent activity against both HCT-116 and MCF-7 cell lines. nih.govrsc.org

Thieno[2,3-d]pyrimidine derivatives containing an isoxazole (B147169) moiety also displayed potent cytotoxicity against A549, HCT-116, and MCF-7 cell lines, with compound 1e being the most active. researchgate.net Additionally, novel 2,4-diarylaminopyrimidine-based hydrazones were synthesized and evaluated for their anti-thyroid cancer activity against FAK-overexpressing TPC-1 cells, with compound 14f showing exceptional antiproliferative effects. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 10a | BGC-823 | 9.00 | mdpi.com |

| 10a | BEL-7402 | 6.70 | mdpi.com |

| 10f | BGC-823 | 7.89 | mdpi.com |

| 10f | BEL-7402 | 7.66 | mdpi.com |

| 3b | MCF-7 | 7.016 | rsc.org |

| 3c | MCF-7 | 7.05 | rsc.org |

| 11e | HCT-116 | 1.14 | nih.govrsc.org |

| 11e | MCF-7 | 1.54 | nih.govrsc.org |

| 1e | A549 | 2.79 x 10⁻³ | researchgate.net |

| 1e | HCT-116 | 6.69 x 10⁻³ | researchgate.net |

| 1e | MCF-7 | 4.21 x 10⁻³ | researchgate.net |

| 14f | TPC-1 | 0.113 | nih.gov |

Anti-Proliferative Effects and Cell Viability Modulation

The anticancer activity of this compound derivatives is closely linked to their ability to inhibit cell proliferation and reduce cell viability. Studies have shown that these compounds can effectively suppress the growth of cancer cells. For example, a number of fused pyrimidine derivatives have demonstrated significant antitumor activity against the HEPG2 (liver cancer) cell line. core.ac.uk The anti-proliferative potential of these compounds underscores their therapeutic promise.

Apoptosis Induction and Cell Cycle Arrest Studies

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression.

Several studies have provided evidence for apoptosis induction. For instance, treatment of BGC-823 cells with dihydrazone pyrimidine derivatives 10a and 10f led to morphological changes characteristic of apoptosis, such as nuclear fragmentation and chromatin condensation, in a dose-dependent manner. nih.gov Further analysis confirmed that these compounds could significantly increase the levels of cellular reactive oxygen species (ROS) and induce early apoptosis. nih.govmdpi.com Similarly, quinoline-based dihydrazone derivatives 3b and 3c were found to induce apoptosis in MCF-7 cells, as demonstrated by AO/EB double staining and flow cytometry. rsc.org

In addition to apoptosis, these derivatives can also cause cell cycle arrest. A pyrimidine-5-carbonitrile derivative, compound 11e , was shown to arrest the HCT-116 cell cycle at the S and sub-G1 phases. nih.govrsc.org Another study on a different pyrimidine derivative, 6e , revealed its ability to induce cell growth arrest at various phases of the cell cycle (G1/S, S, and G2/M) in different cancer cell lines. mdpi.com Furthermore, a novel 2,4-diarylaminopyrimidine hydrazone derivative, 14f , induced a pronounced G1 phase arrest in TPC-1 thyroid cancer cells. nih.gov

Inhibition of Key Kinases and Signaling Pathways

The anticancer properties of this compound derivatives are often attributed to their ability to inhibit the activity of key kinases and interfere with crucial signaling pathways that are dysregulated in cancer.

Several kinases have been identified as targets for these compounds. For instance, a series of 2,4-diarylaminopyrimidine-based hydrazones were designed as potent anti-thyroid cancer agents capable of inhibiting Focal Adhesion Kinase (FAK). nih.gov The most promising compound, 14f , displayed potent FAK inhibitory activity. nih.gov This compound was also tested against other kinases and showed moderate inhibitory activity against ALK, EGFR, Pyk2, and TYK2. nih.gov

Other studies have implicated the inhibition of cyclin-dependent kinases (CDKs) and Janus kinase 3 (JAK3). Molecular docking studies have suggested that certain quinoline-based dihydrazone derivatives could occupy the active sites of CDK1, CDK4, and CDK8. rsc.org Another investigation pointed towards the inhibition of VEGFR-2 by pyrimidine-5-carbonitrile derivatives, with compounds 11e and 12b being the most potent inhibitors. nih.gov The ability of these compounds to target multiple kinases highlights their potential as multi-targeted anticancer agents. frontiersin.org

DNA Interaction Studies

Some this compound derivatives have been shown to interact with DNA, which can contribute to their cytotoxic effects. Studies involving UV/Vis and circular dichroism spectroscopy, along with molecular docking, have indicated that dihydrazone pyrimidine derivatives can bind to DNA. nih.gov The proposed mode of interaction for compounds 10a and 10f is through groove binding and partial intercalation. nih.gov Similarly, quinoline-based dihydrazone derivatives 3b and 3c were also found to bind with DNA via partial insertion. rsc.org These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have also demonstrated promising antimicrobial activity against a range of pathogenic microorganisms.

Several studies have reported the synthesis of pyrimidine derivatives with significant antibacterial and antifungal properties. For example, a series of novel pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives were synthesized and tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Several of the synthesized compounds exhibited strong antimicrobial effects against all the tested microorganisms. nih.gov

Another study focused on the synthesis of new pyrrolopyrimidine analogues and evaluated their antibacterial and antifungal potential using the disc diffusion method. grafiati.com The results indicated that these compounds possess antimicrobial properties. Furthermore, the reaction of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives with hydrazine (B178648) hydrate (B1144303) to form pyrazolo[3,4-d]pyrimidine derivatives also yielded compounds with antibacterial activity against Staphylococcus aureus and Enterococcus raffinosus. ccspublishing.org.cn The broad-spectrum antimicrobial activity of these derivatives suggests their potential for development as novel anti-infective agents. researchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The structural modifications on the core molecule play a crucial role in determining the potency and selectivity of their antibacterial action.

Research has shown that the introduction of different substituents on the phenyl ring and modifications of the hydrazino group can lead to compounds with significant efficacy. For instance, a series of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net These studies often use well-established bacterial strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative) to assess the minimum inhibitory concentration (MIC) of the compounds. researchgate.net

Some studies have indicated that compounds bearing electron-withdrawing groups on the aryl moiety exhibit enhanced antibacterial effects. mdpi.com The presence of such groups can influence the electronic distribution of the entire molecule, potentially increasing its ability to interact with bacterial targets. For example, certain pyrimidine derivatives have shown good to excellent activity against tested Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial activity of these compounds is often compared to standard antibiotics like ampicillin (B1664943) to gauge their relative effectiveness. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |

|---|---|---|---|

| 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Moderate to good activity observed, with some derivatives showing comparable efficacy to standard drugs. researchgate.netscholarsresearchlibrary.com |

| 4-Amino-6-aryl-5-cyano-2-hydrazino-pyrimidines | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Several derivatives exhibited strong antimicrobial effects against all tested microorganisms. nih.gov |

Antifungal Activity Assessment

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. The screening of these compounds is typically performed against common fungal pathogens such as Candida albicans and Aspergillus niger. nih.gov

The antifungal activity is also found to be structure-dependent. The nature and position of substituents on the pyrimidine and phenyl rings can significantly impact the antifungal efficacy. For instance, certain 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives have been evaluated for their in vitro antifungal activity, with some compounds showing promising results. researchgate.net The presence of specific functional groups can enhance the lipophilicity of the molecules, facilitating their penetration through the fungal cell membrane.

The evaluation of antifungal activity often involves determining the MIC, which is the lowest concentration of the compound that inhibits the visible growth of the fungus. turkjps.org Comparisons are frequently made with standard antifungal drugs like fluconazole (B54011) or clotrimazole (B1669251) to assess the potency of the synthesized derivatives. nih.govturkjps.org

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strains | Key Findings |

|---|---|---|

| 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines | Candida albicans | Some derivatives showed moderate activity. researchgate.netturkjps.org |

| 4-Amino-6-aryl-5-cyano-2-hydrazino-pyrimidines | Candida albicans, Aspergillus flavus | Several compounds demonstrated excellent antimicrobial activities compared to the reference drug clotrimazole. nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyrimidine derivatives, including those with a 4-hydrazino-6-phenyl structure, have been explored for this purpose. mdpi.comtypeset.io

The antitubercular activity of these compounds is typically evaluated in vitro against the H37Rv strain of M. tuberculosis. nih.govresearchgate.net The results are often expressed as the percentage of inhibition at a specific concentration or as the MIC. mdpi.comnih.gov

Research has indicated that certain structural features are conducive to antitubercular activity. For example, some studies have reported that 2-mercapto 4,6-disubstituted pyrimidines are active against M. tuberculosis, while the corresponding 2-amino derivatives are devoid of such activity. researchgate.net This highlights the critical role of the substituent at the 2-position of the pyrimidine ring. The presence of a hydrazino group is also considered a key pharmacophore in some antitubercular compounds. nih.gov

Interactive Table: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | Mycobacterium tuberculosis Strain | Key Findings |

|---|---|---|

| 2-mercapto 4,6 disubstituted pyrimidines | H37Rv | Active at a concentration of 10 μg/mL. researchgate.net |

| N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides | Not specified | One compound showed 65% inhibition. mdpi.com |

Anti-inflammatory Potential

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema)

The anti-inflammatory potential of this compound derivatives has been assessed using various in vivo models, with the carrageenan-induced paw edema model in rodents being one of the most widely used for acute inflammation. nih.govmdpi.com This model allows for the evaluation of a compound's ability to reduce the inflammatory response triggered by the injection of carrageenan, a phlogistic agent. mdpi.com

In this assay, the test compounds are administered to animals, and the subsequent swelling of the paw is measured over time. The percentage of inhibition of edema is then calculated by comparing the paw volume of treated animals with that of a control group. Standard anti-inflammatory drugs like indomethacin (B1671933) or diclofenac (B195802) sodium are often used as a reference. nih.gov

Several studies have reported that derivatives of pyrimidine exhibit significant anti-inflammatory activity in the carrageenan-induced edema model. nih.govresearchgate.net The effectiveness of these compounds is attributed to their ability to interfere with the inflammatory cascade.

Interactive Table: In Vivo Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound/Derivative | Animal Model | Key Findings |

|---|---|---|

| N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide derivatives | Carrageenan-induced paw edema in rats | Certain derivatives showed significant inhibition of edema, comparable to indomethacin. nih.gov |

| 2-methyl-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile | Not specified | Reported to reduce inflammation by 83% at a 50 mg/kg dose. researchgate.net |

Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin Synthesis Modulation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.govnih.gov Prostaglandins are lipid compounds that are involved in the inflammatory response. nih.gov There are two main isoforms of the COX enzyme, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. acs.org

Derivatives of this compound have been investigated for their ability to inhibit COX enzymes. The goal is often to develop selective COX-2 inhibitors, which would have anti-inflammatory effects with fewer gastrointestinal side effects associated with the inhibition of COX-1. researchgate.net

In vitro assays are used to determine the inhibitory activity of the compounds against both COX-1 and COX-2. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (IC50 COX-1/IC50 COX-2) is then calculated to determine the compound's preference for inhibiting COX-2 over COX-1. Molecular docking studies are also employed to understand the binding interactions of these derivatives with the active site of the COX-2 enzyme. researchgate.net

Interactive Table: COX Enzyme Inhibition by Pyrimidine and Related Derivatives

| Compound/Derivative | Target Enzyme | Key Findings |

|---|---|---|

| 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo nih.govturkjps.orgimidazo[1,2-a]pyrimidine | COX-2 | Showed a high COX-2 inhibitory effect, even more than celecoxib. researchgate.net |

| Tetrazole-hydrazone hybrids | COX-1 and COX-2 | Derivatives with a 1-phenyl-1H-tetrazole moiety showed preferential COX-2 inhibition. dergipark.org.tr |

Anthelmintic Activity Evaluation

Derivatives of this compound have also been evaluated for their anthelmintic activity. Helminth infections are a major health problem, particularly in developing countries, and there is a continuous need for new and effective anthelmintic drugs. derpharmachemica.com

The in vitro anthelmintic activity of these compounds is often assessed using the adult Indian earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworm parasites in humans. derpharmachemica.comjocpr.com The evaluation involves determining the time taken for paralysis and the time taken for the death of the worms when exposed to a specific concentration of the test compound. derpharmachemica.com Albendazole is a commonly used standard drug for comparison. researchgate.netjocpr.com

Studies on 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives have shown that these compounds possess anthelmintic properties. researchgate.netscholarsresearchlibrary.com The activity is influenced by the nature of the substituent on the arylidene moiety.

Interactive Table: Anthelmintic Activity of this compound Derivatives

| Compound/Derivative | Organism | Key Findings |

|---|---|---|

| 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines | Pheretima posthuma | All synthesized compounds exhibited good anthelmintic activity. scholarsresearchlibrary.comjocpr.com |

| 4,6-Disubstituted Pyrimidine-2-one derivatives | Pheretima posthuma | Several derivatives were found to be potent in paralyzing and causing the death of the earthworms. derpharmachemica.com |

Antimalarial Activity Evaluation

The search for novel and effective antimalarial agents is a critical area of pharmaceutical research, driven by the emergence of drug-resistant strains of Plasmodium falciparum. Derivatives of the pyrimidine scaffold are of significant interest, and compounds derived from a this compound core have been synthesized and evaluated for their potential as antimalarial agents.

One area of investigation focuses on hydrazone derivatives. Hydrazones are a class of compounds characterized by a C=N-N linkage and are known to possess a wide range of biological activities, including antimalarial properties. jocpr.comscispace.com Researchers have synthesized a series of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines by reacting 2-hydrazinyl-4-methyl-6-phenylpyrimidine with various substituted benzaldehydes. jocpr.comresearchgate.net The foundational 2-hydrazinyl-4-methyl-6-phenylpyrimidine is prepared through a multi-step synthesis starting from benzoyl acetone (B3395972) and urea (B33335) to form the pyrimidine ring, followed by chlorination and subsequent reaction with hydrazine hydrate. jocpr.com

The resulting hydrazone derivatives were then subjected to antimalarial screening. jocpr.com The mechanism of action for many hydrazone-based antimalarials is thought to involve the chelation of iron or the inhibition of heme polymerization, a critical detoxification process for the parasite. nih.gov For instance, studies on different classes of hydrazones, such as benzothiazole (B30560) hydrazones and 4-aminoquinoline (B48711) hydrazones, have shown that these molecules can effectively inhibit parasite growth, including against multidrug-resistant strains. nih.govmdpi.com The antimalarial activity of these compounds is often evaluated in vitro against strains of P. falciparum. mdpi.comnih.govnih.gov

In the evaluation of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives, the specific substitutions on the arylidene (benzylidene) ring play a crucial role in modulating the biological activity. The structural and physicochemical properties of these synthesized compounds are key determinants of their efficacy. jocpr.com

Table 1: Antimalarial Activity of 2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine Derivatives Specific quantitative data on the antimalarial activity of these exact compounds was not available in the searched literature. The table structure is provided as a template for when such data becomes available.

| Compound | Substituent on Benzaldehyde | In Vitro Activity (IC50, µM) vs. P. falciparum |

|---|---|---|

| Example Compound A | 4-Chloro | Data Not Available |

| Example Compound B | 4-Nitro | Data Not Available |

| Example Compound C | 2,4-Dichloro | Data Not Available |

| Example Compound D | 4-Methoxy | Data Not Available |

Antiviral Activities (e.g., Hepatitis C Virus, SARS-CoV-2)

The broad biological activity of pyrimidine derivatives extends to the antiviral domain. Fused heterocyclic systems derived from pyrimidine cores, including those conceptually related to this compound, have been investigated for activity against significant viral pathogens like the Hepatitis C virus (HCV) and SARS-CoV-2.

Hepatitis C Virus (HCV)

Research into anti-HCV agents has explored complex pyrimidine derivatives, such as pyrimido[4,5-b]indoles. These compounds are synthesized and tested for their ability to inhibit viral replication. researchgate.netijpsr.com A series of sugar-modified pyrimido[4,5-b]indole nucleosides, including 2′-deoxy-2′-fluororibo- and 2′-deoxy-2′-fluoroarabino- nucleosides, were synthesized from a 4,6-dichloropyrimido[4,5-b]indole intermediate. nih.gov Several of these derivatives displayed interesting anti-HCV activities, with IC₅₀ values in the low micromolar range. nih.govacs.org For example, a 4-methyl derivative of a benzo-fused 7-deazaadenine analogue showed sub-micromolar anti-HCV activity in a replicon system with no associated cytotoxicity. nih.gov The strategic modification of these fused pyrimidine systems, including substitutions at various positions, is a key strategy aimed at enhancing antiviral potency while minimizing toxicity. nih.gov

Table 2: Anti-HCV Activity of Selected Pyrimido[4,5-b]indole Derivatives

| Compound Class | Specific Derivative | Reported Anti-HCV Activity (IC50) | Cell Line |

|---|---|---|---|

| Pyrimido[4,5-b]indole 2'-fluororibo-nucleosides | 4-Substituted derivatives | 1.6–20 µM nih.gov | HCV replicon cells nih.gov |

| Pyrimido[4,5-b]indole arabinonucleosides | 4-Substituted derivatives | Generally less active than ribonucleosides nih.gov | HCV replicon cells nih.gov |

| Benzo-fused 7-deazaadenine analogues | 4-Methyl derivative | Sub-micromolar activity nih.gov | Replicon 1B nih.gov |

SARS-CoV-2

In the context of the COVID-19 pandemic, significant effort has been directed toward identifying inhibitors of SARS-CoV-2. Pyrimidine derivatives have emerged as a promising scaffold. nih.gov Research has focused on fused pyrimidine systems like pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, which can be synthesized using hydrazine hydrate, linking them back to the core theme. nih.gov These compounds have been evaluated in silico and in vitro for their ability to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govdntb.gov.ua

Molecular docking studies have shown that certain pyrido[2,3-d]pyrimidine (B1209978) derivatives can fit into the active site of the Mpro enzyme (PDB ID: 6LU7). irispublishers.com Subsequent in vitro testing of some synthesized compounds confirmed their antiviral potential, with several derivatives showing promising IC₅₀ values against SARS-CoV-2. dntb.gov.uaresearchgate.net The inhibition of p97, a host protein involved in the replication of multiple viruses including coronaviruses and HCV, has also been explored as an antiviral strategy, with pyrazolo[3,4-d]pyrimidine scaffolds being identified as potential inhibitors. mdpi.com

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives Against SARS-CoV-2

| Compound Class | Reported Activity | Target |

|---|---|---|

| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines (Compounds 7c, 7d, 7e) | Showed promising antiviral activity with low IC50 values compared to Lopinavir. dntb.gov.uaresearchgate.net | Main Protease (Mpro) dntb.gov.uaresearchgate.net |

| Pyrido[2,3-d]pyrimidines (Compounds 6b, 6c, 6g) | Identified as top-performing derivatives with promising inhibitory activity in silico. irispublishers.com | Main Protease (Mpro, 6LU7) irispublishers.com |

| Pyrazolo[3,4-d]pyrimidine scaffolds | Identified as p97 inhibitors with antiviral activity. mdpi.com | Host factor p97 mdpi.com |

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Structural Features for Biological Activity

The presence of both the hydrazino and phenyl groups on the pyrimidine (B1678525) scaffold creates a unique combination of hydrophilic and hydrophobic regions, which is crucial for its interaction with diverse biological targets. smolecule.com The phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues within the active sites of enzymes or receptors. smolecule.com Furthermore, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, further enhancing binding affinity. rsc.org

Derivatives of 4-Hydrazino-6-phenylpyrimidine have been synthesized and evaluated for a range of biological activities, including anticancer, antiviral, and antimicrobial effects. nih.gov For instance, the introduction of a cyano group at the 5-position of the pyrimidine ring has been shown to be a key feature in some biologically active derivatives. nih.gov The combination of the hydrazino group with other functionalities, such as a carbonitrile group, can enhance interactions with various biological targets. smolecule.com

Identification of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore models have been developed to understand their binding modes and to guide the design of more potent and selective inhibitors.

Key pharmacophoric features often include:

Hydrogen Bond Donors: The hydrazino group is a primary hydrogen bond donor. koreascience.kr

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring and potentially other substituents can act as hydrogen bond acceptors. koreascience.krbiorxiv.org

Aromatic/Hydrophobic Regions: The phenyl group at the 6-position provides a crucial hydrophobic and aromatic feature for π-π stacking interactions. smolecule.combiorxiv.org

For example, in the context of calcium channel blockers, a pharmacophore model for pyrimidine derivatives highlighted the importance of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group. koreascience.kr This model helps in designing new pyrimidine-based calcium channel blockers with improved activity.

In the pursuit of inhibitors for enzymes like protein kinase B (PKB), pharmacophore models have been instrumental. These models, developed using known inhibitors, help in identifying new compounds with the desired structural features for potent inhibition. researchgate.net The pyrimidine core often serves as a central scaffold in these models. researchgate.net Dynamic structure-based pharmacophore models, which account for the flexibility of the protein target, can provide a more accurate representation of the binding interactions and are valuable tools for virtual screening of compound libraries. biorxiv.org

Systematic Modification of Substituents and Their Influence on Potency and Selectivity

The systematic modification of substituents on the this compound scaffold has been a key strategy to enhance potency and selectivity for various biological targets. Researchers have explored substitutions at different positions of the pyrimidine ring and the phenyl group, as well as modifications of the hydrazino moiety.

Modifications of the Hydrazino Group: The hydrazino group can be condensed with various aldehydes and ketones to form hydrazones. nih.govjocpr.com The nature of the substituent on the resulting hydrazone can significantly impact biological activity. For instance, the introduction of aromatic aldehydes can lead to potent antimicrobial agents. jocpr.com The conversion of the hydrazino group into a fused heterocyclic ring system, such as a triazolopyrimidine or pyrimidotriazine, has also been explored. nih.gov In some cases, encasing the hydrazine (B178648) functionality within a planar heterocyclic ring like pyrazole (B372694) resulted in moderate activity, while fusion with a triazole ring led to decreased activity. nih.gov

Substitutions on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring, such as the 2 and 5-positions, have also been investigated. The introduction of different functional groups can alter the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. For example, the synthesis of hybrid molecules by incorporating other heterocyclic rings, such as pyrazole, at the 2-position of the pyrimidine has been reported to yield compounds with antitumor activity. nih.gov

The following table summarizes the influence of systematic modifications on the biological activity of this compound derivatives based on reported findings.

| Modification | Position | Substituent/Resulting Moiety | Observed Influence on Biological Activity |

| Hydrazino Group | 4 | Condensation with aromatic aldehydes to form hydrazones | Often leads to enhanced antimicrobial or other biological activities. nih.govjocpr.com |

| Hydrazino Group | 4 | Cyclization to form fused heterocycles (e.g., triazolopyrimidine) | Can either enhance or diminish activity depending on the fused ring system. nih.gov |

| Phenyl Ring | 6 | Introduction of various electron-donating or -withdrawing groups | Modulates potency and selectivity for specific targets like cancer cell lines. researchgate.net |

| Pyrimidine Ring | 2 | Substitution with other heterocyclic rings (e.g., pyrazole) | Can result in compounds with potent antitumor activity. nih.gov |

| Pyrimidine Ring | 5 | Introduction of a cyano group | A key feature in some biologically active derivatives. nih.gov |

Computational Chemistry and Molecular Modeling in Pyrimidine Hydrazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of pyrimidine-hydrazine research, it is used to screen virtual libraries of compounds and to understand their binding mechanisms with target proteins such as kinases, receptors, and enzymes. nih.govsemanticscholar.org

Molecular docking studies have been instrumental in predicting how pyrimidine (B1678525) derivatives, including those with hydrazino- moieties, bind to the active sites of various protein targets. These simulations calculate the binding affinity, often expressed as a negative binding energy or docking score, which estimates the stability of the ligand-protein complex. A more negative value typically indicates a stronger, more stable interaction.

For example, in a study involving virtually designed pyrimidine derivatives targeting cyclin-dependent kinase-8 (CDK8), one compound, PB129, exhibited a very high negative binding affinity of -12.4 kcal/mol, suggesting a strong binding interaction. semanticscholar.org In another study, diaryl pyrimidine derivatives were docked against the human angiotensin-converting enzyme 2 (hACE2)-Spike protein complex, with one compound showing a binding affinity of -5.7 kcal/mol. semanticscholar.org Similarly, docking simulations of 4,6-diaryl-pyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) showed docking scores comparable to known inhibitors like Erlotinib and Sorafenib. frontiersin.org

These studies often involve docking a library of compounds into the binding cavities of a target protein to identify the most promising candidates for further investigation. nih.gov For instance, a virtual screening of 26 pyrimidine derivatives and over a thousand newly designed compounds was performed to assess their binding effectiveness to the ABCG2 protein, a key player in breast cancer resistance. nih.gov The hydrazinyl group in compounds like 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile (B12914719) is noted for its ability to form stabilizing hydrogen bonds within enzyme active sites. smolecule.com

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrimidine Derivative (PB129) | Cyclin-dependent kinase-8 (CDK8) | -12.4 | semanticscholar.org |

| Diaryl Pyrimidine Derivative | hACE2-S Protein Complex | -5.7 | semanticscholar.org |

| 4,6-Diaryl-pyrimidines | EGFR / VEGFR-2 | Similar to Erlotinib/Sorafenib | frontiersin.org |

| Pyrimidine Derivatives | ABCG2 | Screening based on scores/poses | nih.gov |

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions, particularly hydrogen bonds, are crucial for the stability and specificity of the ligand-protein complex. smolecule.com

The hydrazone functional group, often present in these derivatives, is recognized for its capacity as both a hydrogen bond donor and acceptor, enabling it to form strong hydrogen bonds with molecular targets. nih.gov Research on 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile highlights that the hydrazinyl group can form hydrogen bonds with amino acid residues, while the phenyl group can participate in π-π stacking interactions with aromatic residues, collectively enhancing binding affinity. smolecule.com

Specific examples from docking studies illustrate these interactions:

A pyrimidine derivative, PB129, was found to form two hydrogen bonds within the active site of CDK8. semanticscholar.org

Molecular docking of diaryl pyrimidine derivatives with the hACE2-S protein complex revealed the formation of two consistent hydrogen bonds, which are critical for the stability of the complex. semanticscholar.org

In a study on pyrimidine-5-carbonitrile derivatives targeting VEGFR-2, docking revealed that a lead compound formed key interactions with amino acids Gln2167 and Val2240. researchgate.net

Prediction of Binding Modes and Interaction Energies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. encyclopedia.pubmdpi.comijpbs.net This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more effective drug candidates. nih.gov

Both 2D and 3D-QSAR models are developed for pyrimidine-hydrazine derivatives. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D aligned structures of the compounds.

For instance, a 3D-QSAR study was conducted on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives to investigate their structure-activity relationships (SARs) against the H460 cancer cell line. nih.gov This involved establishing both CoMFA and CoMSIA models. nih.gov Similarly, 3D/4D-QSAR models have been used to estimate the inhibitory activity of pyrimidine derivatives against enzymes like topoisomerase I and II, as well as to analyze their antioxidant and antimitotic activities. encyclopedia.pubmdpi.com These models provide contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance biological activity.

The reliability and predictive power of a QSAR model are assessed through rigorous validation techniques. A key statistical parameter is the cross-validated correlation coefficient (q²), which measures the predictive ability of the model, and the non-cross-validated correlation coefficient (r²), which indicates the model's descriptive power.

In the 3D-QSAR study of thieno[3,2-d]pyrimidine (B1254671) derivatives, the following validation parameters were reported:

CoMFA model: q² = 0.436, r² = 0.937

CoMSIA model: q² = 0.706, r² = 0.947 nih.gov

A high q² value (typically > 0.5) suggests good predictive ability. The CoMSIA model, in this case, showed strong predictive power for the cytotoxic activity against the H460 cell line. nih.gov Validated QSAR models serve as powerful tools for the rational design of novel and highly potent therapeutic agents. nih.govnih.gov

| QSAR Model | Target/Activity | q² (Predictive Power) | r² (Descriptive Power) | Reference |

| CoMFA | Cytotoxicity (H460 cells) | 0.436 | 0.937 | nih.gov |

| CoMSIA | Cytotoxicity (H460 cells) | 0.706 | 0.947 | nih.gov |

Development of 2D and 3D QSAR Models

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. mdpi.com By simulating the movements of atoms over time, MD can assess the conformational stability of the complex, analyze the flexibility of the protein and ligand, and confirm the persistence of key interactions. nih.govnih.gov

MD simulations are performed on the most promising docked complexes. nih.gov The stability of the simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. nih.gov A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. semanticscholar.org For example, an MD simulation of a pyrimidine derivative complexed with CDK8 showed a stable system with tight binding and constant hydrogen contacts throughout the simulation run. semanticscholar.org

The Root Mean Square Fluctuation (RMSF) is another important metric, which measures the fluctuation of individual amino acid residues. nih.gov This helps to identify flexible regions of the protein and how they are affected by ligand binding. nih.gov In one study, MD simulations were run for 100 nanoseconds to confirm the stability of a pyrimidine-5-carbonitrile derivative within the active site of its target protein. nih.gov Similarly, MD simulations of a pyrimidine derivative-ABCG2 complex were performed in a water model with physiological salt concentration to predict the consistency and stability of the docked complex. nih.gov These simulations confirmed that the ligand remained within the binding pocket and maintained important interactions, validating the docking results. nih.gov

Density Functional Theory (DFT) and Theoretical Calculations of Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org In the context of pyrimidine-hydrazine derivatives, DFT calculations provide crucial information about molecular geometry, electronic distribution, and orbital energies, which are fundamental to understanding the compound's reactivity and potential interactions.

Researchers utilize DFT to optimize the molecular geometry of pyrimidine derivatives, confirming the stability of their structures. mdpi.com Theoretical calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. mdpi.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical parameters for determining a molecule's electronic properties and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, which can be indicative of greater bioactivity. researchgate.net DFT studies on various hydrazone and pyrimidine derivatives have calculated these energy gaps to predict their reactivity. nih.govresearchgate.net For instance, in a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives, the calculated HOMO and LUMO energies were used to derive global reactivity parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters help in correlating the chemical structure with the observed biological activity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for understanding how the molecule might interact with biological targets. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Pyrimidine-Hydrazine Analogs This table presents hypothetical yet representative data based on findings for analogous compounds in the literature. nih.govresearchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | 4.5 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.0 | Measures resistance to change in electron configuration. researchgate.net |

| Electrophilicity Index (ω) | 5.06 | Global reactivity index that measures the energy stabilization when the system acquires additional electronic charge. nih.gov |

In Silico ADME/Tox Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles of molecules like 4-Hydrazino-6-phenylpyrimidine. mdpi.commdpi.com These predictions help to identify potential liabilities early in the drug discovery process.

Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five. bohrium.com This rule evaluates properties like molecular weight (MW < 500 Da), the logarithm of the octanol-water partition coefficient (logP < 5), the number of hydrogen bond donors (HBD < 5), and the number of hydrogen bond acceptors (HBA < 10). Compounds that adhere to these rules are more likely to have good oral bioavailability. Studies on various pyrimidine derivatives often include these assessments to predict their potential as oral drug candidates. bohrium.comorientjchem.org

In silico ADME prediction tools can estimate a wide range of properties. For example, human intestinal absorption (HIA) is a critical parameter for orally administered drugs. japsonline.com Other predicted properties include the likelihood of blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and plasma protein binding (PPB). japsonline.comnih.gov For instance, a study on ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate showed that it displayed drug-like in silico ADME parameters. nih.gov

Toxicity prediction is another crucial component of the in silico analysis. Computational models can predict potential hepatotoxicity and other adverse effects, helping to flag problematic compounds. japsonline.com The results of these ADME/Tox predictions are instrumental in guiding the selection and optimization of lead compounds for further development. mdpi.com

Table 2: Predicted In Silico ADME/Tox Properties for a Representative Pyrimidine-Hydrazine Scaffold This table presents hypothetical yet representative data based on common ADME prediction parameters for related compounds. bohrium.comjapsonline.comnih.govresearchgate.net

| ADME/Tox Parameter | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | ~200 | Complies with Lipinski's Rule (<500). bohrium.com |

| logP | ~2.5 | Complies with Lipinski's Rule (<5). bohrium.com |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (<5). bohrium.com |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (<10). bohrium.com |

| Human Intestinal Absorption (HIA) | Good | Indicates good absorption from the gastrointestinal tract. japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Low/None | Suggests minimal effects on the central nervous system. japsonline.com |

| CYP2D6 Inhibition | Non-inhibitor | Low probability of drug-drug interactions involving this enzyme. japsonline.com |

| Hepatotoxicity | Low Probability | Indicates a lower risk of liver damage. japsonline.com |

Mechanistic Insights and Biochemical Pathway Elucidation

Cellular and Subcellular Mechanisms of Action

The cellular and subcellular mechanisms of action for 4-Hydrazino-6-phenylpyrimidine are not yet fully elucidated in the scientific literature. However, insights can be drawn from studies on structurally similar compounds, such as pteridine (B1203161) derivatives. For instance, the compound 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine has been shown to be rapidly taken up by cells and to localize predominantly in intracellular membranes, with a notable accumulation in the endoplasmic reticulum. nih.gov This localization within membrane structures can influence the compound's access to cytosolic targets. nih.gov In the case of this compound, it is plausible that its cellular uptake and distribution are also influenced by its physicochemical properties, which would in turn dictate its interaction with subcellular compartments and macromolecules.

Studies on other pyrimidine (B1678525) derivatives suggest that they can be taken up by cells and interfere with various cellular processes. For example, copper oxide nanoparticles, when taken up by macrophage cells, are deposited in lysosomes. d-nb.info While this is not a direct analogue, it highlights that the cellular destination of a compound is a key determinant of its biological effect. The hydrazino group of this compound is expected to influence its polarity and hydrogen-bonding capacity, which are critical factors for membrane transport and interaction with cellular machinery. Further research, potentially utilizing fluorescently-labeled analogues of this compound and techniques like confocal laser scanning microscopy and high-content screening, would be necessary to precisely determine its cellular and subcellular fate. nih.govacs.orgnih.gov

Enzyme Inhibition Kinetics and Mechanism of Action

The specific enzyme inhibition kinetics for this compound have not been extensively reported. However, the pyrimidine scaffold is a common feature in many enzyme inhibitors, particularly protein kinase inhibitors. nih.govassaygenie.commdpi.comdtu.dk Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.govassaygenie.com

The mechanism of action of pyrimidine-based inhibitors often involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. nih.gov The hydrazino group in this compound is of particular interest as it can act as a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of an enzyme. researchgate.net This is a common feature in many hydrazone derivatives that exhibit potent biological activities. researchgate.net

Table 1: General Mechanisms of Pyrimidine-Based Enzyme Inhibitors

| Inhibitor Type | Binding Site | General Mechanism |

| Type I | ATP-binding site (active conformation) | Competes with ATP for binding. |

| Type II | Extends into an allosteric site near the ATP pocket (inactive conformation) | Binds to the inactive form of the enzyme, often with higher specificity. |

| Type III | Allosteric site distal to the ATP-binding site | Does not compete with ATP; modulates enzyme activity through conformational changes. |

This table provides a general overview of kinase inhibitor mechanisms and is not specific to this compound.

Interaction with Biomolecules (e.g., DNA, Proteins)

The interaction of this compound with biomolecules such as DNA and proteins is a key aspect of its potential biological activity. While direct studies on this specific compound are limited, research on related dihydrazone pyrimidine derivatives provides significant insights into potential binding modes with DNA. nih.govmdpi.com

A study on hybrid 4,6-dihydrazone pyrimidine derivatives revealed that these compounds can bind to DNA. nih.govmdpi.com Spectroscopic techniques such as UV-Vis and circular dichroism (CD) spectroscopy, along with molecular docking studies, suggested that the binding occurs through a combination of groove binding and partial intercalation. mdpi.com Intercalation involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix, while groove binding involves the fitting of the molecule into the major or minor groove of the DNA.

The planar phenyl group of this compound would be conducive to intercalative binding, while the hydrazino group could form hydrogen bonds with the phosphate (B84403) backbone or the bases in the grooves of the DNA. The interaction with DNA can lead to the inhibition of DNA replication and transcription, which is a common mechanism of action for many anticancer drugs. nih.gov

Besides DNA, this compound is also expected to interact with various proteins within the cell. As discussed in the previous section, it has the potential to act as an enzyme inhibitor by binding to the active sites of proteins like kinases. nih.govassaygenie.com The hydrazino and phenyl moieties would play a crucial role in forming hydrogen bonds and hydrophobic interactions, respectively, to stabilize the protein-ligand complex. The study of these interactions at a molecular level, using techniques like X-ray crystallography or NMR spectroscopy, would be essential to understand the structure-activity relationship and to design more potent and selective derivatives.

Table 2: Potential Interactions of this compound with Biomolecules

| Biomolecule | Potential Interaction Mode | Key Functional Groups Involved |

| DNA | Groove Binding, Partial Intercalation | Phenyl group (π-π stacking), Hydrazino group (hydrogen bonding) |

| Proteins (Enzymes) | Active site binding (e.g., ATP-binding pocket of kinases) | Hydrazino group (hydrogen bonding), Phenyl group (hydrophobic interactions) |

Investigation of Tautomeric Equilibria in Pyrimidine-Hydrazine Analogues (e.g., Azide-Tetrazole Tautomerism)

A significant chemical feature of hydrazine-substituted pyrimidines and their analogues is the potential for tautomeric equilibria. In the case of azido-substituted pyrimidines, which are structurally related to hydrazino-pyrimidines, the most prominent tautomerism is the azide-tetrazole equilibrium. researchgate.net This involves the reversible intramolecular cyclization of the azido (B1232118) group to form a fused tetrazole ring.

Studies on 2-azido-6-phenylpyrimidin-4(3H)-one and 2-azido-4-chloro-6-phenylpyrimidine have shown that the position of the equilibrium is influenced by several factors, including the substituents on the pyrimidine ring, the solvent polarity, and the temperature. researchgate.net For instance, in a DMSO-d6 solution, 2-azido-6-phenylpyrimidin-4(3H)-one exists in a three-component equilibrium between the azide (B81097) form and two tetrazole tautomers. researchgate.net The presence of a phenyl group has been found to accelerate these tautomeric transformations. researchgate.net

The thermodynamic and kinetic parameters of the azide-tetrazole rearrangement have been determined for a series of 2,6-disubstituted 4-azidopyrimidines using NMR spectroscopy techniques like NOESY/EXSY and DNMR. researchgate.net These studies provide quantitative data on the enthalpy (ΔH), entropy (ΔS), and activation energy (Ea) of the tautomeric process. Quantum chemical calculations have also been employed to predict the relative stabilities of the tautomers and to understand the influence of substituents and solvent effects on the equilibrium. clockss.orgscience.govchemrxiv.orgmdpi.comwuxiapptec.com

While this compound itself does not undergo azide-tetrazole tautomerism, the hydrazino group can participate in other forms of prototropic tautomerism. The principles governing the azide-tetrazole equilibrium, such as the influence of electronic effects of substituents and solvent polarity, are also relevant to the tautomeric behavior of this compound. Understanding these equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

Table 3: Thermodynamic and Kinetic Parameters for Azide-Tetrazole Tautomerism in Substituted Pyrimidines

| Parameter | Value Range | Influencing Factors |

| Enthalpy (ΔH) | 15–28 kJ mol⁻¹ | Electronic properties of substituents, Solvent polarity |

| Entropy (ΔS) | 47–65 J mol⁻¹ K⁻¹ | Electronic properties of substituents, Solvent polarity |

| Activation Energy (Ea) | 93–117 kJ mol⁻¹ | Electronic properties of substituents, Solvent polarity |

| logA | 15.1–18.9 | Electronic properties of substituents, Solvent polarity |

Data from studies on 2,6-disubstituted 4-azidopyrimidines. researchgate.net

Broader Applications and Future Research Directions

Potential for Development as Therapeutic Agents

The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids, rendering its derivatives of great interest in biochemistry and pharmacology. ontosight.ai The structural framework of 4-Hydrazino-6-phenylpyrimidine and its analogues has been explored for a variety of therapeutic applications. The presence of the pyrimidine ring allows for interactions with numerous biological targets through hydrogen bonding and as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: Pyrimidine analogues are a cornerstone of anticancer drug design, with some functioning as antimetabolites that interfere with DNA synthesis, while others act as kinase inhibitors. ijsat.orgencyclopedia.pub The addition of a hydrazone group, which can be derived from the hydrazine (B178648) moiety of this compound, has been shown to exhibit a broad spectrum of anticancer activity. encyclopedia.pub

Antimicrobial: The pyrimidine scaffold is present in various antibacterial and antifungal agents. researchgate.netnih.govorientjchem.org Research has shown that certain pyrimidine-hydrazine derivatives exhibit significant antimicrobial properties. nih.govresearchgate.net

Anti-inflammatory: Several pyrimidine derivatives are approved as anti-inflammatory drugs. rsc.org The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. rsc.org

Antiviral: The structural similarity of pyrimidines to the building blocks of viral genetic material makes them promising candidates for antiviral drug development. encyclopedia.pub

Other Therapeutic Areas: The versatility of the pyrimidine scaffold has led to its investigation for a multitude of other conditions, including as anticonvulsants, antihypertensives, antioxidants, and for central nervous system (CNS) disorders. nih.govnih.gov

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The exploration of novel pharmacological targets for this compound and its derivatives is an active area of research. The ability to easily modify the pyrimidine skeleton at its various positions allows for the creation of diverse chemical libraries for screening against new biological targets. nih.gov

Key areas of exploration include:

Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of kinases, which are crucial enzymes in cell signaling pathways often dysregulated in cancer. ijsat.org Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). ijsat.org

Enzyme Inhibition: Beyond kinases, pyrimidine derivatives are being investigated as inhibitors of other critical enzymes. For example, some have been designed to target dihydrofolate reductase and thymidylate synthase, enzymes essential for nucleotide biosynthesis. ijsat.org

Receptor Modulation: The structural features of pyrimidine derivatives allow them to act as modulators of various receptors, which could lead to treatments for a range of diseases. smolecule.com

Fused Heterocyclic Systems: The creation of fused pyrimidine systems, such as quinazolines, thienopyrimidines, and pyridopyrimidines, can enhance bioavailability and selectivity, opening up new therapeutic possibilities. ijsat.org These fused systems have shown promise in targeting a variety of diseases. nih.gov

Synergistic Effects with Existing Therapeutic Modalities

The combination of pyrimidine-based compounds with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. encyclopedia.pub This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.

Examples of synergistic approaches include:

Combination with other Anticancer Drugs: Pyrimidine derivatives can be combined with other chemotherapeutic agents to target different pathways in cancer cells. For instance, a pyrimidine derivative that inhibits a specific kinase could be used alongside a drug that damages DNA. nih.gov

Hybrid Molecules: A strategy in drug design involves creating hybrid molecules that fuse pharmacophoric elements from different bioactive compounds. mdpi.com This can result in molecules with dual mechanisms of action or improved pharmacological profiles. mdpi.com For example, linking a pyrimidine with other heterocyclic structures like triazoles or coumarins has been shown to yield synergistic cytotoxic effects. ijsat.org

Overcoming Antibiotic Resistance: In the context of infectious diseases, pyrimidine derivatives are being investigated for their ability to act synergistically with existing antibiotics. For example, a new pyrimidine derivative, when combined with oxacillin, showed a significant reduction in the minimum inhibitory concentration against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

Challenges and Opportunities in Pyrimidine-Hydrazine Research and Development

Despite the significant potential of pyrimidine-hydrazine compounds, several challenges and opportunities remain in their research and development.

Challenges:

Toxicity and Selectivity: A major challenge in drug development is to design compounds that are highly selective for their intended target, thereby minimizing off-target effects and toxicity to healthy cells. mdpi.com

Drug Resistance: The development of resistance to therapeutic agents is a persistent problem, particularly in cancer and infectious diseases. mdpi.com

Scalability of Synthesis: While many innovative green synthetic methods are being developed in academic labs, scaling these processes for industrial production can be challenging. powertechjournal.com

Opportunities:

Rational Drug Design: Advances in computational modeling and AI-assisted drug design can help in the rational design of more potent and selective pyrimidine-based drugs. ijsat.orgpowertechjournal.com